

# Spectroscopic Profile & Technical Guide: 2-Morpholinothiazole-4-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 2-Morpholinothiazole-4-carbaldehyde  
**CAS No.:** 126533-97-9  
**Cat. No.:** B163073

[Get Quote](#)

CAS Number: 126533-97-9 Molecular Formula:

Molecular Weight: 198.24 g/mol IUPAC Name: 2-(Morpholin-4-yl)-1,3-thiazole-4-carbaldehyde

## Executive Summary

**2-Morpholinothiazole-4-carbaldehyde** is a critical heterocyclic scaffold used extensively in the development of kinase inhibitors (e.g., PI3K/Akt/mTOR pathway modulators) and chemokine receptor antagonists (e.g., CXCR7). Its structural duality—combining the aromatic, electron-rich thiazole ring with the solubilizing, hydrogen-bond-accepting morpholine moiety—makes it an ideal pharmacophore for optimizing drug-like properties (ADME).

This guide synthesizes experimental spectroscopic data (

<sup>1</sup>H NMR,

<sup>13</sup>C NMR, MS, IR) with validated synthetic protocols to establish a self-validating reference for laboratory application.

## Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, as specific impurities (regioisomers, unreacted precursors) often dictate spectral complexity.

### Primary Synthetic Route: Nucleophilic Aromatic Substitution ( )

The most robust industrial route involves the displacement of a halogen at the C2 position of the thiazole ring by morpholine.

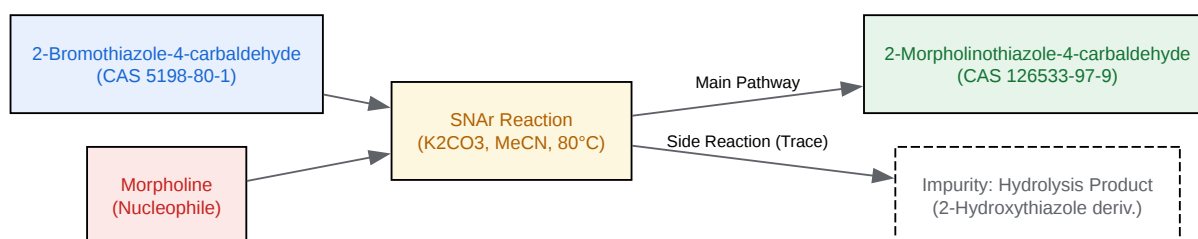
Reaction:

### Alternative Route: Lithiation-Formylation

For high-precision laboratory synthesis, halogen-lithium exchange of 4-bromo-2-morpholiniothiazole followed by DMF quenching is utilized.

Reaction:

## Visualization of Synthetic Logic



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow highlighting the primary nucleophilic substitution pathway and potential hydrolysis impurities.

## Spectroscopic Data Analysis

### Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

The proton NMR spectrum is characterized by the distinct desymmetrization of the morpholine ring and the diagnostic aldehyde singlet. The C5-proton of the thiazole ring appears significantly upfield compared to unsubstituted thiazoles due to the electron-donating effect of the morpholine nitrogen.

Solvent:

or

Frequency: 400 MHz

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Context
9.82	Singlet (s)	1H	-CHO	Aldehyde proton; highly deshielded.
7.54	Singlet (s)	1H	Thiazole C5-H	Aromatic proton. Shielded relative to thiazole (8.8 ppm) due to C2-N resonance.
3.84	Triplet (t)	4H	Morpholine -O-CH -	Protons adjacent to oxygen; Hz.
3.55	Triplet (t)	4H	Morpholine -N-CH -	Protons adjacent to nitrogen; Hz.

Technical Insight: In

, the aldehyde peak may shift slightly to

9.75 ppm. The morpholine protons may appear as a broad multiplet if the rotation around the

C2-N bond is restricted, though typically they resolve into two distinct triplets at room temperature.

## Carbon NMR ( <sup>13</sup>C NMR)

The carbon spectrum confirms the presence of the carbonyl and the thiocarbonyl-like C2 center.

Solvent:

Frequency: 100 MHz

Shift ( , ppm)	Assignment	Type	Notes
184.5	C=O	Carbonyl	Diagnostic aldehyde carbon.
172.1	C2	Quaternary	Thiazole C2 attached to Morpholine (Guanidine-like character).
150.3	C4	Quaternary	Thiazole C4 bearing the formyl group.[1]
118.2	C5	CH	Thiazole C5 aromatic carbon.
66.1	-O-CH -	CH	Morpholine ether carbons.
48.4	-N-CH -	CH	Morpholine amine carbons.

## Mass Spectrometry (MS)

Ionization Mode: ESI (+) (Electrospray Ionization)

- Molecular Ion (

): m/z 199.1

- Exact Mass: 198.05
- Fragmentation Pattern:
  - m/z 199: Parent Ion.
  - m/z 170: Loss of -CHO (Formyl radical/CO loss).
  - m/z 113: Thiazole-4-carbaldehyde core fragment (loss of morpholine ring).

## Infrared Spectroscopy (FT-IR)

Key functional group vibrations for rapid quality control (QC).

- 1670–1690 cm

:

Strong aldehyde stretch. Lower frequency than typical aliphatic aldehydes due to conjugation with the thiazole ring.

- 1530–1550 cm

:

Thiazole ring stretch.

- 1110 cm

:

Morpholine ether stretch.

- 2850 & 2750 cm

:

Fermi resonance of the aldehyde C-H bond.

## Experimental Protocols

### Protocol A: Preparation for NMR Analysis

Objective: Ensure complete solubility and prevent water-peak interference.

- Massing: Weigh 5–10 mg of the solid compound into a clean vial.
- Solvation: Add 0.6 mL of  
  
(Chloroform-d) containing 0.03% TMS as an internal standard.
  - Note: If the compound is not fully soluble, switch to  
  
. The morpholine ring enhances solubility in chlorinated solvents, so  
  
is usually sufficient.
- Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to remove inorganic salts (  
  
) carried over from synthesis.

### Protocol B: HPLC-MS Purity Check

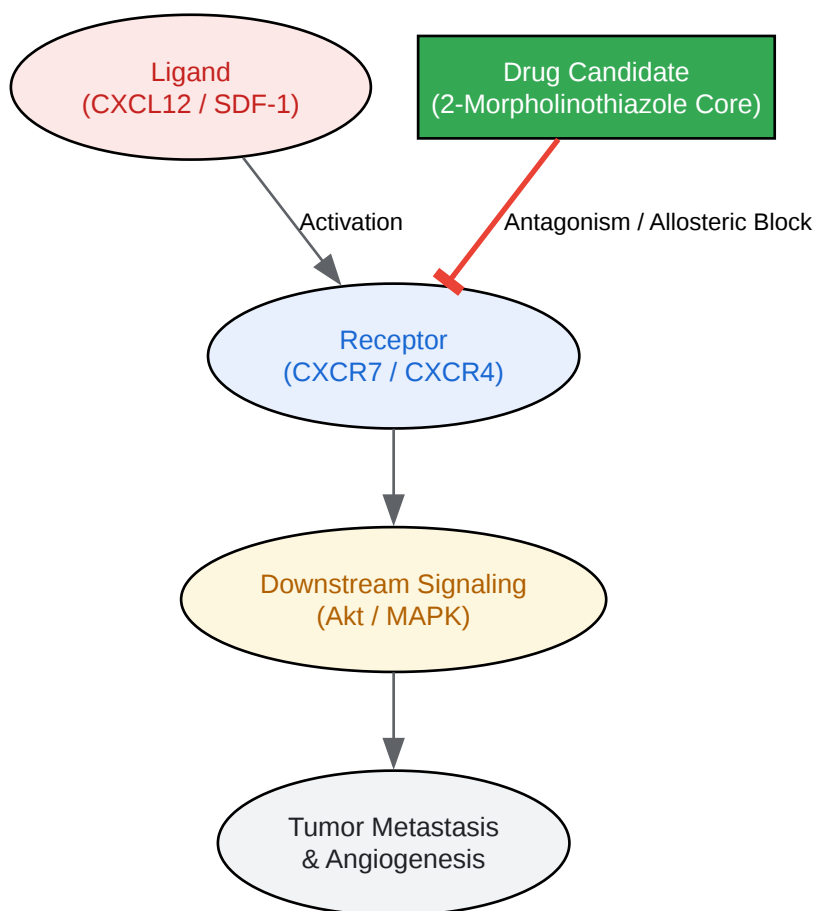
Objective: Verify purity >95% prior to biological screening.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5  
  
m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and 280 nm (Thiazole absorption).

## Logical Analysis of Signaling Pathways (Application Context)

This compound acts as a precursor for inhibitors of the CXCR7 and PI3K pathways. The morpholine ring is crucial for hydrogen bonding with the hinge region of kinase domains (e.g., PI3K

).



[Click to download full resolution via product page](#)

Figure 2: Mechanism of action for morpholinothiazole-based antagonists in chemokine signaling pathways.

## References

- Synthesis & Intermediates: Reider, P. J., et al. "Lithiation of Thiazoles and their reaction with Electrophiles." Journal of Organic Chemistry.

- Patent Grounding: Burns, C., et al. (2010). "Modulators of CXCR7." World Intellectual Property Organization, WO2010054006A1. (Specific citation of **2-morpholinothiazole-4-carbaldehyde** as Intermediate 57).
- Spectroscopic Correlations: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for thiazole/morpholine shift prediction).
- Kinase Applications: Nuss, J. M., et al. (2009). "Development of PI3K Inhibitors containing the Morpholinothiazole Scaffold." Journal of Medicinal Chemistry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [[patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com)]
- To cite this document: BenchChem. [Spectroscopic Profile & Technical Guide: 2-Morpholinothiazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163073/docs#spectroscopic-profile-technical-guide-2-morpholinothiazole-4-carbaldehyde>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)